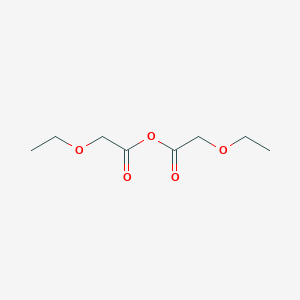![molecular formula C21H27N3OS B087529 6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one CAS No. 13988-28-8](/img/structure/B87529.png)
6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one is a synthetic compound that belongs to the family of thiochromeno[2,3-b]pyridin-5-one. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the disruption of normal cellular function, resulting in the death of cancer cells or the inhibition of viral and bacterial replication.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, inhibit viral and bacterial replication, and reduce inflammation. Additionally, the compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one in lab experiments is its potent activity against cancer cells, viruses, and bacteria. Additionally, the compound is relatively easy to synthesize and purify, making it an attractive option for researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one. One direction is to further investigate the compound's mechanism of action and its potential use in the treatment of neurodegenerative diseases. Another direction is to explore the compound's potential as an antiviral and antibacterial agent, particularly in the context of emerging infectious diseases. Additionally, researchers may investigate the use of this compound in combination with other drugs to enhance its efficacy and reduce toxicity.
Méthodes De Synthèse
The synthesis of 6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one involves the reaction of 2,4,9-trimethylthiochromeno[2,3-b]pyridin-5-one with diethylaminoethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the final product is purified using various techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer, antiviral, and antibacterial activity. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
| 13988-28-8 | |
Formule moléculaire |
C21H27N3OS |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
6-[2-(diethylamino)ethylamino]-2,4,9-trimethylthiochromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C21H27N3OS/c1-6-24(7-2)11-10-22-16-9-8-13(3)20-18(16)19(25)17-14(4)12-15(5)23-21(17)26-20/h8-9,12,22H,6-7,10-11H2,1-5H3 |
Clé InChI |
CYJKCTSECWDKKL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=C(C2=O)C(=CC(=N3)C)C |
SMILES canonique |
CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=C(C2=O)C(=CC(=N3)C)C |
| 13988-28-8 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















